molecular formula C12H11BrO3 B8681963 ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate

ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate

Cat. No.: B8681963
M. Wt: 283.12 g/mol
InChI Key: RKSZCNKKBCVRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. . This compound is characterized by the presence of a bromomethyl group attached to the benzofuran ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method involves the reaction of 7-methylbenzofuran-2-carboxylic acid with bromine in the presence of a suitable solvent to yield the bromomethyl derivative. This intermediate is then esterified with ethanol under acidic conditions to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzofuran derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

Scientific Research Applications

ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate is primarily based on its ability to interact with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its bromomethyl group, which imparts distinct reactivity and potential biological activities compared to other benzofuran derivatives .

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

ethyl 7-(bromomethyl)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H11BrO3/c1-2-15-12(14)10-6-8-4-3-5-9(7-13)11(8)16-10/h3-6H,2,7H2,1H3

InChI Key

RKSZCNKKBCVRKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.